2-(Furan-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

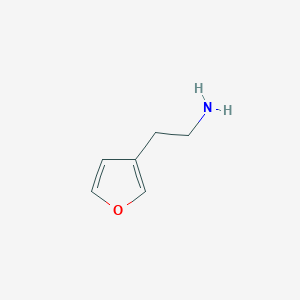

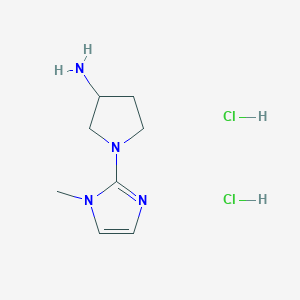

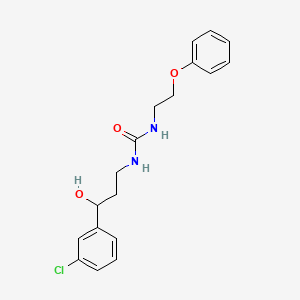

2-(Furan-3-yl)ethanamine is a chemical compound with the molecular formula C6H9NO . It is also known by its English alias this compound hydrochloride .

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in recent years. A novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed . This formation features a cascade process combining carbonylation of aryl iodides .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies. The molecular formula is C6H9NO, with an average mass of 111.142 Da and a monoisotopic mass of 111.068413 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various processes. For instance, a reaction mechanism involving the protonation of the endocyclic double bond to put the charge alpha to the captured MeO has been proposed .Scientific Research Applications

Synthesis and Fluorescent Properties : A study by Boobalan, Imran, & Nagarajan (2012) reported the synthesis of a highly water-soluble and fluorescent compound derived from 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine. This compound demonstrates potential for applications in fluorescence microscopy and bioimaging.

Asymmetric Synthesis of Chiral Building Blocks : Research by Demir, Seşenoğlu, & Gerçek-Arkin (2001) focused on the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. These enantiomers are important chiral building blocks in organic synthesis, highlighting the compound's utility in stereoselective synthesis.

DNA Binding and Cytotoxicity Studies : A study on Cu(II) complexes with tridentate ligands, including a derivative of 2-(furan-3-yl)ethanamine, showed their DNA binding propensity and potential cytotoxicity against cancer cells (Kumar et al., 2012).

Corrosion Inhibition : Guimarães et al. (2020) investigated nitrogenated derivatives of furfural, including 2-((furan-2-ylmethylene)amino)ethan-1-ol, as corrosion inhibitors for mild steel in acidic solutions. This study indicates the potential use of such compounds in industrial applications to protect metals from corrosion (Guimarães et al., 2020).

Antibacterial Activity : Khumar, Ezhilarasi, & Prabha (2018) synthesized novel pyrazole derivatives containing the furan nucleus and evaluated their antibacterial activity, suggesting the role of these compounds in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis of Polyheterocyclic Compounds : Mayorova, Grinev, & Yegorova (2021) described the use of substituted furan-2(3H)-ones, including derivatives of this compound, in synthesizing complex poly-N-heterocycles with potential biological effects (Mayorova, Grinev, & Yegorova, 2021).

Mechanism of Action

Target of Action

The primary target of 2-(Furan-3-yl)ethanamine is the crystallization process of FAPbI3, a type of perovskite used in solar cells . This compound plays a pivotal role in regulating this process .

Mode of Action

This compound interacts with its target by being incorporated into the perovskite precursor solution . This effectively suppresses the formation of undesirable non-perovskite phase impurities while promoting the oriented crystallization of the α-phase FAPbI3 .

Biochemical Pathways

The biochemical pathway affected by this compound is the crystallization process of FAPbI3 . The downstream effects include a more uniform surface potential and reduced defect density in the resulting FAPbI3 film .

Pharmacokinetics

Its solubility in the perovskite precursor solution suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of undesirable non-perovskite phase impurities and the promotion of the oriented crystallization of the α-phase FAPbI3 . This leads to a more uniform surface potential and reduced defect density in the resulting FAPbI3 film .

Action Environment

The action of this compound can be influenced by environmental factors such as the composition of the perovskite precursor solution . .

properties

IUPAC Name |

2-(furan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFMZQJGVKVYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53916-75-9 |

Source

|

| Record name | 2-(furan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)

![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)